2-(3,4-Difluorophenyl)butanoic acid
CAS No.:
Cat. No.: VC20407252
Molecular Formula: C10H10F2O2
Molecular Weight: 200.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F2O2 |
|---|---|
| Molecular Weight | 200.18 g/mol |
| IUPAC Name | 2-(3,4-difluorophenyl)butanoic acid |
| Standard InChI | InChI=1S/C10H10F2O2/c1-2-7(10(13)14)6-3-4-8(11)9(12)5-6/h3-5,7H,2H2,1H3,(H,13,14) |
| Standard InChI Key | WEIRABQBCOIHLA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC(=C(C=C1)F)F)C(=O)O |
Introduction
2-(3,4-Difluorophenyl)butanoic acid is an organic compound characterized by a butanoic acid backbone with a 3,4-difluorophenyl group attached to the second carbon. This compound belongs to the category of carboxylic acids and is particularly noted for its potential applications in medicinal chemistry and organic synthesis. The presence of fluorine atoms in the phenyl ring enhances its lipophilicity and biological activity, making it a subject of interest for pharmaceutical research.
Synthesis Methods
The synthesis of 2-(3,4-Difluorophenyl)butanoic acid can be achieved through several methods, with the most common being the Suzuki-Miyaura coupling reaction. This method involves the reaction of 3,4-difluorophenylboronic acid with butanoic acid derivatives under palladium catalysis. The reaction conditions typically involve moderate temperatures (around 80-100 °C) and can be optimized for yield and purity.
| Synthesis Method | Description |
|---|---|
| Suzuki-Miyaura Coupling | Reaction of 3,4-difluorophenylboronic acid with butanoic acid derivatives under palladium catalysis |
| Reaction Conditions | Moderate temperatures (around 80-100 °C) |
Biological Activity and Applications
2-(3,4-Difluorophenyl)butanoic acid exhibits significant biological activity, primarily studied for its potential role as a modulator in neurotransmitter systems. It has been shown to affect pathways associated with mood regulation and cognitive function. The presence of the difluorophenyl group may enhance its interaction with specific receptors, potentially impacting pharmacological profiles.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential modulator in neurotransmitter systems |
| Pharmaceutical Research | Used as an intermediate in drug synthesis |
Interaction studies have shown that 2-(3,4-Difluorophenyl)butanoic acid may modulate neurotransmitter systems such as serotonin and dopamine pathways. These interactions are crucial for understanding its pharmacological profile and therapeutic potential. Further research is needed to elucidate the precise mechanisms of action and potential side effects associated with its use.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(3,4-Difluorophenyl)butanoic acid, including (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid and (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid. These compounds contain an amino group, which affects their biological activity. The unique presence of the difluorophenyl group in 2-(3,4-Difluorophenyl)butanoic acid may provide specific advantages over these similar compounds in targeted therapeutic applications.
| Compound Name | Key Differences |
|---|---|
| (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid | Contains an amino group; affects biological activity |
| (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid | Enantiomer of the (S)-isomer; differing biological activities |
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